4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid
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Overview
Description
4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid is a synthetic organic compound with the molecular formula C14H18N2O4 and a molecular weight of 278.31 g/mol . This compound is characterized by the presence of a butanoic acid backbone with an anilino group and a propylamino carbonyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid typically involves the reaction of aniline derivatives with butanoic acid derivatives under controlled conditions. The reaction may involve steps such as acylation, amidation, and oxidation to achieve the desired product . Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The anilino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, nitrated, or halogenated compounds .
Scientific Research Applications
4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid is utilized in several scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, depending on its structural features and functional groups . Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid include:
- 4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid
- 4-Oxo-4-{3-[(ethylamino)carbonyl]-anilino}butanoic acid
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
4-oxo-4-[3-(propylcarbamoyl)anilino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-8-15-14(20)10-4-3-5-11(9-10)16-12(17)6-7-13(18)19/h3-5,9H,2,6-8H2,1H3,(H,15,20)(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAZBIWLSPQQFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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